5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one
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Overview
Description
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and fluorinating agents.
Methylation: The methyl group at the 2-position is introduced using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of Methylidene Group: The methylidene group at the 3-position is introduced through a condensation reaction with formaldehyde (HCHO) in the presence of a catalyst like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-one derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products Formed
Oxidation: Quinoline-4-one derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,8-Difluoroquinoline: Lacks the methyl and methylidene groups, resulting in different chemical and biological properties.
2-Methylquinoline: Lacks the fluorine and methylidene groups, affecting its stability and activity.
3-Methylidenequinoline: Lacks the fluorine and methyl groups, leading to variations in reactivity and applications.
Uniqueness
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one is unique due to the presence of both fluorine atoms and the methylidene group, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H7F2NO |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
5,8-difluoro-2-methyl-3-methylidenequinolin-4-one |
InChI |
InChI=1S/C11H7F2NO/c1-5-6(2)14-10-8(13)4-3-7(12)9(10)11(5)15/h3-4H,1H2,2H3 |
InChI Key |
IJMXYAXWSYNSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)C1=C)F)F |
Origin of Product |
United States |
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